5-(4-Fluorophenyl)-3-methylphenol
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Overview
Description
5-(4-Fluorophenyl)-3-methylphenol: is an aromatic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a hydroxyl group attached to another phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-methylphenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction between 4-fluorophenylboronic acid and 3-methylphenol in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of 5-(4-Fluorophenyl)-3-methylbenzaldehyde.
Reduction: Formation of 5-(4-Fluorophenyl)-3-methylcyclohexanol.
Substitution: Formation of 5-(4-Methoxyphenyl)-3-methylphenol.
Scientific Research Applications
Chemistry: 5-(4-Fluorophenyl)-3-methylphenol is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Medicine: The compound is being investigated for its potential therapeutic applications. Its derivatives are being explored for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for enhancing the durability and stability of these materials .
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-3-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity .
Comparison with Similar Compounds
4-Fluorophenol: Similar in structure but lacks the methyl group.
3-Methylphenol: Similar in structure but lacks the fluorine atom.
5-(4-Chlorophenyl)-3-methylphenol: Similar in structure but has a chlorine atom instead of fluorine.
Uniqueness: 5-(4-Fluorophenyl)-3-methylphenol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl rings. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-11(8-13(15)7-9)10-2-4-12(14)5-3-10/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNSPCLWFFYDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683689 |
Source
|
Record name | 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261945-52-1 |
Source
|
Record name | 4'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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